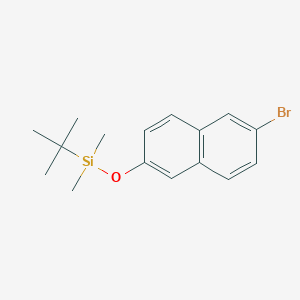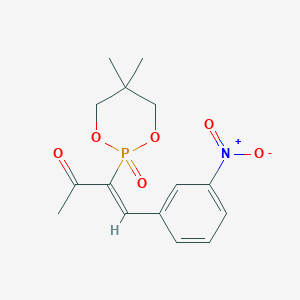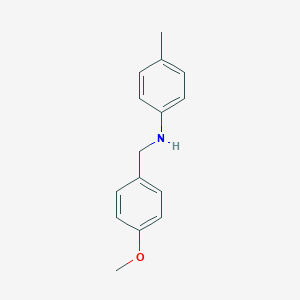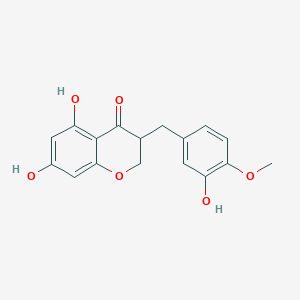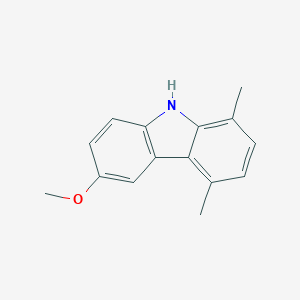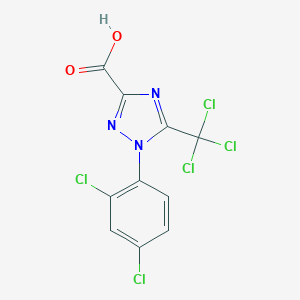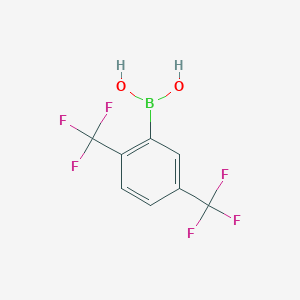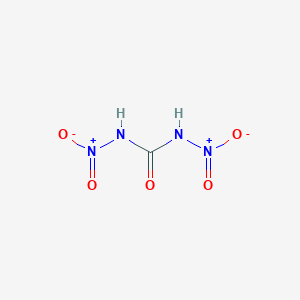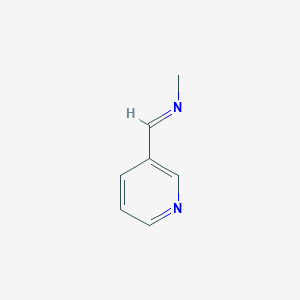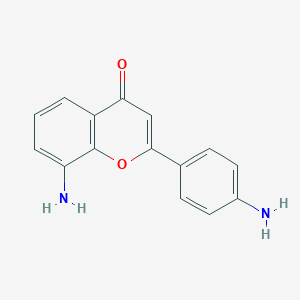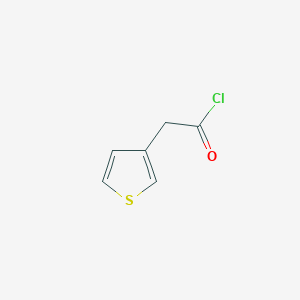![molecular formula C14H18O6 B171925 (2R,4aR,6R,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol CAS No. 146863-04-9](/img/structure/B171925.png)
(2R,4aR,6R,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4aR,6R,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol is a chemical compound that has attracted interest from researchers due to its potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of (2R,4aR,6R,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound has been shown to activate caspase-3 and caspase-9, which are enzymes involved in the apoptosis pathway.
Biochemical and Physiological Effects:
(2R,4aR,6R,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol has been shown to have various biochemical and physiological effects. Studies have shown that the compound can induce DNA damage and inhibit the angiogenesis process. Additionally, the compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using (2R,4aR,6R,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol in lab experiments is its potential as an anti-cancer agent. However, one limitation is the lack of studies on the compound's toxicity and side effects.
Future Directions
There are various future directions for the study of (2R,4aR,6R,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol. One direction is the further exploration of its potential as an anti-cancer agent, including studies on its toxicity and side effects. Additionally, further studies can be conducted on the compound's anti-inflammatory effects and potential applications in the treatment of inflammatory diseases. Finally, studies can be conducted on the compound's pharmacokinetics and pharmacodynamics to better understand its mechanism of action and potential applications in medicine.
Synthesis Methods
The synthesis method for (2R,4aR,6R,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol involves the use of various chemical reagents and steps. One such method involves the use of a palladium-catalyzed intramolecular cyclization reaction to form the pyran ring, followed by the addition of a phenyl group to the compound. The final step involves the addition of a methoxy group to the compound.
Scientific Research Applications
(2R,4aR,6R,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol has been studied for its potential applications in the field of medicine. One such application is its use as an anti-cancer agent. Studies have shown that the compound has cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment.
properties
CAS RN |
146863-04-9 |
|---|---|
Product Name |
(2R,4aR,6R,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
Molecular Formula |
C14H18O6 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
(2R,4aR,6R,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
InChI |
InChI=1S/C14H18O6/c1-17-14-11(16)10(15)12-9(19-14)7-18-13(20-12)8-5-3-2-4-6-8/h2-6,9-16H,7H2,1H3/t9-,10+,11+,12-,13-,14-/m1/s1 |
InChI Key |
VVSWDMJYIDBTMV-GSZZWUTPSA-N |
Isomeric SMILES |
CO[C@H]1[C@H]([C@@H]([C@H]2[C@H](O1)CO[C@H](O2)C3=CC=CC=C3)O)O |
SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




